molecular formula C19H20F3NO3 B563916 N-Methyl-N-trifluoroacetyl-4-benzyloxy-3-methoxyphenethylamine CAS No. 1076198-60-1

N-Methyl-N-trifluoroacetyl-4-benzyloxy-3-methoxyphenethylamine

Cat. No.: B563916
CAS No.: 1076198-60-1
M. Wt: 367.368
InChI Key: GJPAPPQPMSBVAD-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Methyl-N-trifluoroacetyl-4-benzyloxy-3-methoxyphenethylamine typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Phenethylamine Backbone: The synthesis begins with the preparation of the phenethylamine backbone, which can be achieved through the reduction of a nitrostyrene derivative.

    Introduction of the Benzyloxy Group: The benzyloxy group is introduced via an etherification reaction, where the phenethylamine is reacted with benzyl chloride in the presence of a base such as potassium carbonate.

    Methoxylation: The methoxy group is introduced through a methylation reaction, typically using methyl iodide and a base like sodium hydride.

Industrial Production Methods

These include optimizing reaction conditions for higher yields, using continuous flow reactors, and employing purification techniques such as recrystallization and chromatography to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N-Methyl-N-trifluoroacetyl-4-benzyloxy-3-methoxyphenethylamine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Amines, thiols, in the presence of a base like sodium hydroxide (NaOH) or potassium carbonate (K2CO3)

Major Products Formed

Scientific Research Applications

N-Methyl-N-trifluoroacetyl-4-benzyloxy-3-methoxyphenethylamine has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-Methyl-N-trifluoroacetyl-4-benzyloxy-3-methoxyphenethylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoroacetyl group can act as an electrophile, facilitating the formation of covalent bonds with nucleophilic sites on proteins or other biomolecules. This interaction can lead to the inhibition of enzyme activity or modulation of receptor function, thereby exerting its biological effects .

Comparison with Similar Compounds

Similar Compounds

  • N-Methyl-N-trifluoroacetyl-4-hydroxy-3-methoxyphenethylamine
  • N-Methyl-N-trifluoroacetyl-4-benzyloxy-3-hydroxyphenethylamine
  • N-Methyl-N-trifluoroacetyl-4-benzyloxy-3-methoxyphenylalanine

Uniqueness

N-Methyl-N-trifluoroacetyl-4-benzyloxy-3-methoxyphenethylamine is unique due to the presence of both the benzyloxy and methoxy groups on the phenethylamine backbone, which can influence its chemical reactivity and biological activity. The trifluoroacetyl group also imparts distinct electrophilic properties, making it a valuable compound in various research applications.

Properties

IUPAC Name

2,2,2-trifluoro-N-[2-(3-methoxy-4-phenylmethoxyphenyl)ethyl]-N-methylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20F3NO3/c1-23(18(24)19(20,21)22)11-10-14-8-9-16(17(12-14)25-2)26-13-15-6-4-3-5-7-15/h3-9,12H,10-11,13H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJPAPPQPMSBVAD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CCC1=CC(=C(C=C1)OCC2=CC=CC=C2)OC)C(=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20F3NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30652657
Record name N-{2-[4-(Benzyloxy)-3-methoxyphenyl]ethyl}-2,2,2-trifluoro-N-methylacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30652657
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

367.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1076198-60-1
Record name 2,2,2-Trifluoro-N-[2-[3-methoxy-4-(phenylmethoxy)phenyl]ethyl]-N-methylacetamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1076198-60-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-{2-[4-(Benzyloxy)-3-methoxyphenyl]ethyl}-2,2,2-trifluoro-N-methylacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30652657
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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